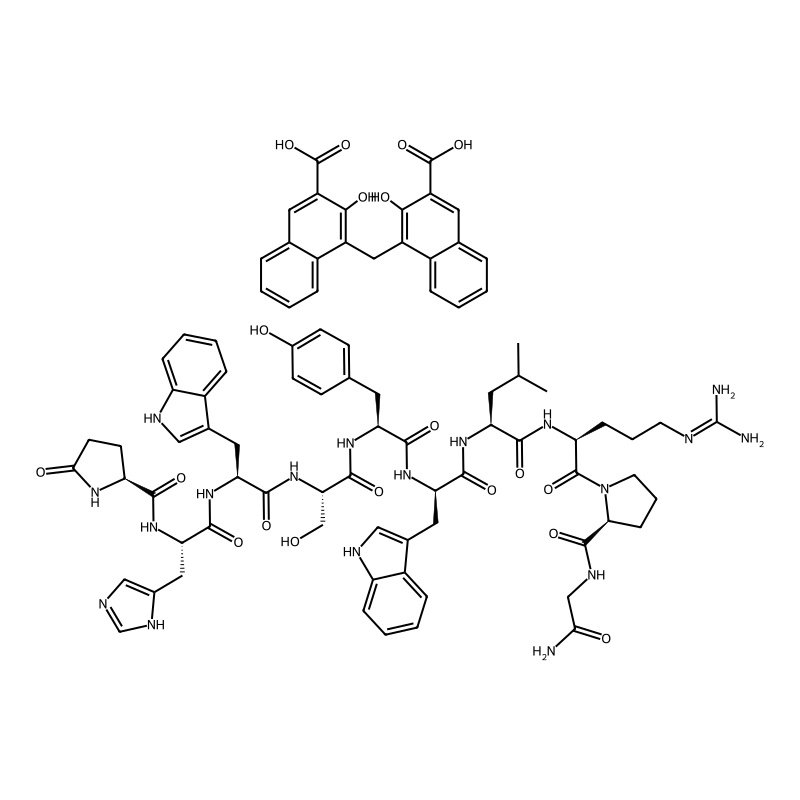Triptorelin pamoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Triptorelin pamoate is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), designed to exert a more potent effect than the natural hormone. The compound functions primarily as an agonist at the GnRH receptor, leading to the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. Triptorelin pamoate is utilized in various therapeutic contexts, particularly in the treatment of hormone-sensitive cancers such as advanced prostate cancer and certain gynecological disorders. The chemical name for triptorelin pamoate is 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-tryptophyl-L-leucyl-L-arginyl-L-prolylglycine amide (pamoate salt), with an empirical formula of C64H82N18O13 · C23H16O6 and a molecular weight of approximately 1699.9 .
Triptorelin pamoate exhibits significant biological activity as a GnRH agonist. Following administration, it causes an initial spike in luteinizing hormone and follicle-stimulating hormone levels, which subsequently decline due to receptor downregulation. This leads to a marked reduction in serum testosterone levels, often reaching those typical of surgical castration in men. The pharmacodynamics indicate that triptorelin has 13-fold higher activity for luteinizing hormone release and 21-fold higher for follicle-stimulating hormone compared to native GnRH .
The synthesis of triptorelin pamoate involves multiple steps typical of peptide synthesis. It begins with the assembly of the decapeptide chain through solid-phase peptide synthesis techniques, followed by coupling reactions that form the desired peptide bond structures. The pamoate salt form is achieved by neutralizing the peptide with pamoic acid, enhancing its solubility and stability for intramuscular injection. The final product is lyophilized to produce a sterile microgranule formulation suitable for clinical use .
Triptorelin pamoate has several clinical applications:
- Prostate Cancer Treatment: It is primarily used for managing advanced prostate cancer by reducing testosterone levels.
- Endometriosis: It is also indicated for treating endometriosis due to its ability to suppress estrogen production.
- Precocious Puberty: Triptorelin can be used to treat precocious puberty in children by inhibiting premature gonadal activation .
The interaction studies on triptorelin pamoate reveal limited data on its effects on other drug-metabolizing enzymes. Current knowledge suggests that triptorelin does not significantly influence hepatic enzymes such as cytochrome P450. Additionally, there are no identified metabolites of triptorelin, indicating that its metabolic pathway remains largely unexplored .
Triptorelin pamoate shares similarities with several other GnRH analogs but possesses unique characteristics that enhance its efficacy:
| Compound Name | Type | Potency Compared to GnRH | Clinical Use |
|---|---|---|---|
| Leuprolide acetate | GnRH agonist | 10-fold | Prostate cancer, endometriosis |
| Goserelin acetate | GnRH agonist | Similar | Prostate cancer, breast cancer |
| Buserelin acetate | GnRH agonist | 4-fold | Prostate cancer |
| Nafarelin acetate | GnRH agonist | Lower | Endometriosis |
Uniqueness of Triptorelin Pamoate:
- Higher Potency: Triptorelin exhibits significantly greater potency in stimulating gonadotropin release compared to many other analogs.
- Longer Duration of Action: Its formulation allows for sustained release over a month following intramuscular injection, making it advantageous for chronic therapies.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
Rhodopsin family
Gonadotropin-releasing hormone
GNRHR [HSA:2798] [KO:K04280]
Pictograms

Health Hazard
FDA Medication Guides
Triptorelin Pamoate
FOR SUSPENSION, EXTENDED RELEASE;INTRAMUSCULAR
ARBOR PHARMS LLC
04/22/2022








